molecular formula C15H14N4O B2642100 1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone CAS No. 331657-84-2

1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone

Cat. No.: B2642100
CAS No.: 331657-84-2
M. Wt: 266.304
InChI Key: BGNCZFPTFROFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

Benzotriazole methodology, including the synthesis of “1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone”, has grown from an obscure level to very high popularity . This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . Future research may focus on the development of novel, economically viable, and efficient synthesis protocols for attractive heterocyclic scaffolds .

Chemical Reactions Analysis

1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and a broad spectrum of applications in various fields .

Properties

IUPAC Name

1-[2-(benzotriazol-1-ylmethylamino)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11(20)12-6-2-3-7-13(12)16-10-19-15-9-5-4-8-14(15)17-18-19/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNCZFPTFROFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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